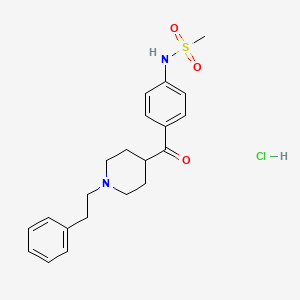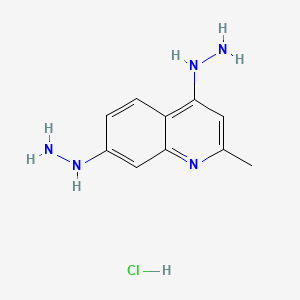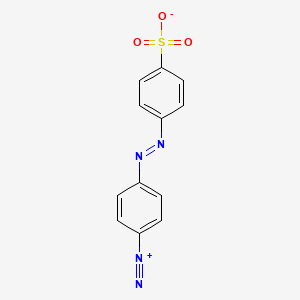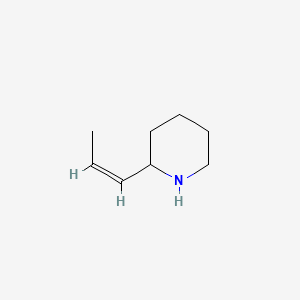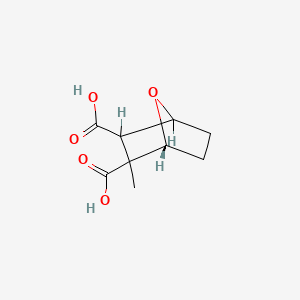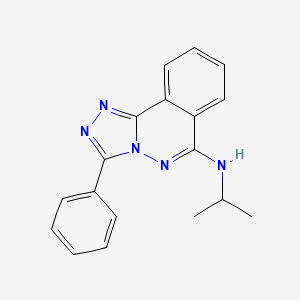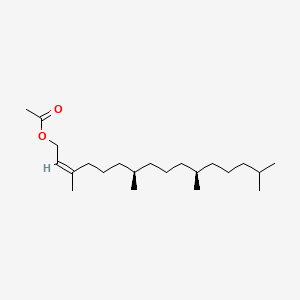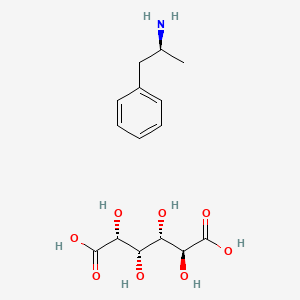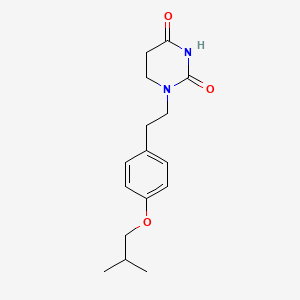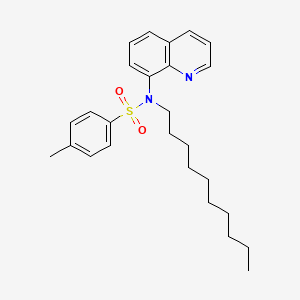
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound is characterized by the presence of a benzenesulfonamide group attached to a quinoline moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential as an antimicrobial agent and is being explored for its anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in cellular pH and metabolic pathways, ultimately affecting cell function and viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and quinoline-based molecules. Examples are:
Benzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
Quinoline: A heterocyclic compound with various biological activities.
Uniqueness
What sets benzenesulfonamide, ar-decyl-ar-methyl-N-8-quinolinyl- apart is its unique combination of the sulfonamide and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
65307-72-4 |
|---|---|
Formule moléculaire |
C26H34N2O2S |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
N-decyl-4-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H34N2O2S/c1-3-4-5-6-7-8-9-10-21-28(31(29,30)24-18-16-22(2)17-19-24)25-15-11-13-23-14-12-20-27-26(23)25/h11-20H,3-10,21H2,1-2H3 |
Clé InChI |
PRFAIMQIYQPUJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


